molecular formula C25H28N4O2 B10929936 1-ethyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929936
M. Wt: 416.5 g/mol
InChI Key: RZLZTXPXYQCZGF-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the ethyl, furan, and methylphenyl groups through various substitution reactions.

    Final coupling: The carboxamide group is introduced in the final step, often through amide bond formation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Materials Science: The compound’s properties could be explored for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share the core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of 1-ETHYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological or material properties.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-ethyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N4O2/c1-5-29-24-23(18(4)28-29)21(15-22(27-24)19-11-8-16(2)9-12-19)25(30)26-17(3)10-13-20-7-6-14-31-20/h6-9,11-12,14-15,17H,5,10,13H2,1-4H3,(H,26,30)

InChI Key

RZLZTXPXYQCZGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC(C)CCC4=CC=CO4

Origin of Product

United States

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